molecular formula C11H9BrClNOS B7479372 2-(2-Methoxy-5-bromophenyl)-4-(chloromethyl)thiazole

2-(2-Methoxy-5-bromophenyl)-4-(chloromethyl)thiazole

Cat. No. B7479372
M. Wt: 318.62 g/mol
InChI Key: KTNHWPLWDREXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-5-bromophenyl)-4-(chloromethyl)thiazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBCT and belongs to the class of thiazole derivatives.

Mechanism of Action

The mechanism of action of MBCT involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. MBCT also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MBCT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. MBCT has been shown to reduce the levels of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBCT is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of MBCT is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on MBCT. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its potential as a treatment for Alzheimer's disease. Further research is also needed to understand the mechanism of action of MBCT and its effects on various cellular processes.

Synthesis Methods

The synthesis of MBCT involves the reaction of 2-methoxy-5-bromobenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with chloroacetyl chloride to obtain MBCT.

Scientific Research Applications

MBCT has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral properties. MBCT has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNOS/c1-15-10-3-2-7(12)4-9(10)11-14-8(5-13)6-16-11/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHWPLWDREXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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